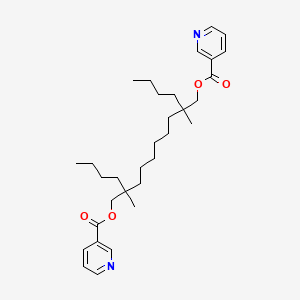

Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester

説明

ニコチン酸2,9-ジブチル-2,9-ジメチルデカメチレンエステルは、ナイアシンまたはビタミンB3としても知られるニコチン酸の誘導体です。この化合物は、デカメチレン鎖に2つのブチル基と2つのメチル基が結合した複雑な構造が特徴です。

特性

CAS番号 |

85018-74-2 |

|---|---|

分子式 |

C32H48N2O4 |

分子量 |

524.7 g/mol |

IUPAC名 |

[2-butyl-2,9-dimethyl-9-(pyridine-3-carbonyloxymethyl)tridecyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C32H48N2O4/c1-5-7-17-31(3,25-37-29(35)27-15-13-21-33-23-27)19-11-9-10-12-20-32(4,18-8-6-2)26-38-30(36)28-16-14-22-34-24-28/h13-16,21-24H,5-12,17-20,25-26H2,1-4H3 |

InChIキー |

YEJCYWKMGMZXQQ-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C)(CCCCCCC(C)(CCCC)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ニコチン酸2,9-ジブチル-2,9-ジメチルデカメチレンエステルの合成は、通常、多成分反応を含みます。一般的な方法の1つは、制御された条件下でのニコチン酸とブチルおよびメチル置換基の縮合を含みます。 反応はしばしば触媒の存在下で行われ、所望の生成物が得られるように、特定の温度と圧力の設定が必要です .

工業生産方法

この化合物の工業生産には、自動化された反応器を使用した大規模合成が含まれる場合があります。プロセスは、最終生成物の高収率と純度を確保するために最適化されています。 クロマトグラフィーなどの高度な精製技術の使用は、不純物をすべて除去し、所望の品質を実現するために不可欠です .

化学反応の分析

科学研究の応用

ニコチン酸2,9-ジブチル-2,9-ジメチルデカメチレンエステルは、次のようなさまざまな科学研究の応用があります。

化学: これは、さまざまな有機化合物の合成における前駆体として、および化学反応における試薬として使用されます。

生物学: これは、細胞プロセスと代謝経路への潜在的な影響について研究されています。

医学: これは、コレステロール値を下げたり、特定の病気を治療したりするなど、潜在的な治療効果について調査されています。

科学的研究の応用

Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is studied for its potential effects on cellular processes and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects, including its role in reducing cholesterol levels and treating certain diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

作用機序

類似の化合物との比較

類似の化合物

類似の化合物には、次のような他のニコチン酸誘導体が含まれます。

- ニコチン酸2-ブチル-2-メチルデカメチレンエステル

- ニコチン酸2,9-ジブチル-2,9-ジメチルヘキサメチレンエステル

- ニコチン酸2,9-ジブチル-2,9-ジメチルオクタメチレンエステル.

独自性

ニコチン酸2,9-ジブチル-2,9-ジメチルデカメチレンエステルは、デカメチレン鎖に2つのブチル基と2つのメチル基が結合したという独自の構造的特徴のために独特です。 この独自の構造は、さまざまな用途に価値のある独自の化学的および生物学的特性に貢献します.

類似化合物との比較

Similar Compounds

Similar compounds include other nicotinic acid derivatives, such as:

- Nicotinic acid, 2-butyl-2-methyldecamethylene ester

- Nicotinic acid, 2,9-dibutyl-2,9-dimethylhexamethylene ester

- Nicotinic acid, 2,9-dibutyl-2,9-dimethyloctamethylene ester .

Uniqueness

Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester is unique due to its specific structural features, which include the presence of two butyl and two methyl groups attached to a decamethylene chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。